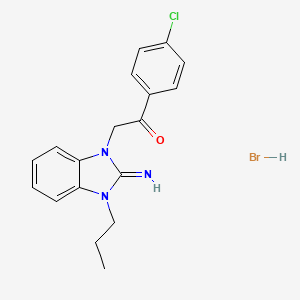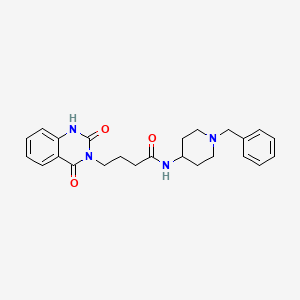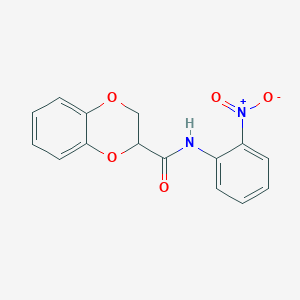![molecular formula C23H23N3O2S2 B5232784 N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2,4-dimethylphenyl)thiourea](/img/structure/B5232784.png)
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2,4-dimethylphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2,4-dimethylphenyl)thiourea, also known as DITP, is a chemical compound that has been widely used in scientific research. It was first synthesized in the 1980s and has since been studied for its potential applications in various fields such as cancer research, neuroscience, and immunology.
Mecanismo De Acción
The exact mechanism of action of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2,4-dimethylphenyl)thiourea is not fully understood. However, studies have shown that N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2,4-dimethylphenyl)thiourea can interact with various cellular targets, including proteins involved in cell signaling pathways, DNA, and mitochondria. N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2,4-dimethylphenyl)thiourea has been shown to induce apoptosis in cancer cells by activating the caspase cascade and disrupting mitochondrial function.
Biochemical and Physiological Effects:
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2,4-dimethylphenyl)thiourea has been shown to have various biochemical and physiological effects. In cancer cells, N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2,4-dimethylphenyl)thiourea can induce apoptosis, inhibit cell growth and proliferation, and reduce angiogenesis. In the brain, N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2,4-dimethylphenyl)thiourea can protect neurons from oxidative stress, reduce inflammation, and improve cognitive function. In the immune system, N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2,4-dimethylphenyl)thiourea can modulate the immune response and enhance the activity of natural killer cells and T cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2,4-dimethylphenyl)thiourea is its potential as a cancer therapy. It has been shown to be effective in inducing apoptosis in a wide range of cancer cells. In addition, N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2,4-dimethylphenyl)thiourea has been shown to have neuroprotective and immunomodulatory effects, making it a promising candidate for the treatment of neurodegenerative diseases and immune disorders.
However, there are also limitations to the use of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2,4-dimethylphenyl)thiourea in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to administer to cells in vitro. In addition, N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2,4-dimethylphenyl)thiourea can be toxic to normal cells at high concentrations, which can limit its therapeutic potential.
Direcciones Futuras
There are several future directions for research on N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2,4-dimethylphenyl)thiourea. One area of research is the development of more efficient synthesis methods that can produce N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2,4-dimethylphenyl)thiourea in higher yields. Another area of research is the optimization of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2,4-dimethylphenyl)thiourea as a cancer therapy, including the development of targeted drug delivery systems and combination therapies with other cancer drugs.
In addition, there is a need for further research on the mechanisms of action of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2,4-dimethylphenyl)thiourea, including its interactions with cellular targets and its effects on gene expression. Further research is also needed to explore the potential applications of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2,4-dimethylphenyl)thiourea in other areas of scientific research, such as infectious diseases and autoimmune disorders.
Conclusion:
In conclusion, N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2,4-dimethylphenyl)thiourea is a chemical compound that has been extensively studied for its potential applications in scientific research. It has shown promise as a cancer therapy, neuroprotective agent, and immunomodulatory agent. However, there are also limitations to its use in lab experiments, including its low solubility in water and potential toxicity to normal cells. Further research is needed to optimize its therapeutic potential and explore its potential applications in other areas of scientific research.
Métodos De Síntesis
The synthesis of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2,4-dimethylphenyl)thiourea involves a series of chemical reactions that lead to the formation of the final product. The starting materials for the synthesis are 2,4-dimethylphenyl isothiocyanate and 2,3-dihydro-1H-indole-1-carboxylic acid. These two compounds are reacted together in the presence of a base to form the intermediate product, which is then reacted with 4-aminobenzenesulfonyl chloride to yield N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2,4-dimethylphenyl)thiourea.
Aplicaciones Científicas De Investigación
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2,4-dimethylphenyl)thiourea has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is cancer therapy. Studies have shown that N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2,4-dimethylphenyl)thiourea can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2,4-dimethylphenyl)thiourea has also been studied for its potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2,4-dimethylphenyl)thiourea can protect neurons from oxidative stress and reduce inflammation in the brain. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
In addition, N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2,4-dimethylphenyl)thiourea has been studied for its potential applications in immunology. Studies have shown that N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2,4-dimethylphenyl)thiourea can modulate the immune response by regulating the production of cytokines and chemokines. It has also been shown to enhance the activity of natural killer cells and T cells.
Propiedades
IUPAC Name |
1-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-3-(2,4-dimethylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S2/c1-16-7-12-21(17(2)15-16)25-23(29)24-19-8-10-20(11-9-19)30(27,28)26-14-13-18-5-3-4-6-22(18)26/h3-12,15H,13-14H2,1-2H3,(H2,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYQKYMNWOYYYKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-(2,4-dimethylphenyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-fluorophenyl)-5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5232721.png)
![3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4,5-dione 4-[(4-ethoxyphenyl)hydrazone]](/img/structure/B5232724.png)
![N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-(methylthio)acetamide](/img/structure/B5232732.png)
![4-(5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinyl)thiomorpholine](/img/structure/B5232738.png)
![5-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5232740.png)
![1,1'-(1,2-ethanediyl)bis[N-(3-nitrobenzylidene)-1H-benzimidazol-5-amine]](/img/structure/B5232755.png)

![1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-methyl-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)methanamine](/img/structure/B5232760.png)
![ethyl 1,7-dimethyl-3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5232764.png)
![N-(3-chloro-4-fluorophenyl)-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5232772.png)
![2-(phenoxymethyl)-3,6-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5232791.png)
